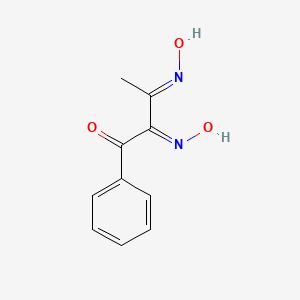
Benzoylmethylglyoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoylmethylglyoxime can be synthesized through the reaction of benzoyl chloride with methylglyoxime in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
- Dissolution of methylglyoxime in an aqueous solution of sodium hydroxide.
- Addition of benzoyl chloride dropwise with constant stirring.
- The reaction mixture is then heated to facilitate the formation of this compound.
- The product is isolated by filtration and purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Benzoylmethylglyoxime undergoes various chemical reactions, including:
Oxidation: The oxime groups can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime groups can yield amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Benzoylmethylglyoxime has diverse applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of benzoylmethylglyoxime involves its ability to form stable complexes with metal ions through its oxime groups. This chelation process can inhibit the activity of metal-dependent enzymes or disrupt metal ion homeostasis in biological systems. The molecular targets and pathways involved include metal ion transporters and metalloproteins .
Comparison with Similar Compounds
Dimethylglyoxime: Another glyoxime derivative with similar chelating properties but different structural features.
Benzoylacetone: Shares the benzoyl group but lacks the oxime functionality.
Phenylglyoxal: Contains a phenyl group and glyoxal moiety but differs in reactivity and applications.
Uniqueness: Benzoylmethylglyoxime is unique due to its dual oxime groups, which enhance its chelating ability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring strong and selective metal ion binding .
Properties
CAS No. |
32796-72-8 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
(2E,3E)-2,3-bis(hydroxyimino)-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H10N2O3/c1-7(11-14)9(12-15)10(13)8-5-3-2-4-6-8/h2-6,14-15H,1H3/b11-7+,12-9+ |
InChI Key |
UFIJWQKLMBHNLN-HNWKWBPYSA-N |
Isomeric SMILES |
C/C(=N\O)/C(=N\O)/C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(=NO)C(=NO)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















